molecular formula C16H21ClFN3O2 B2543923 1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 2411266-67-4

1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea

Cat. No.: B2543923
CAS No.: 2411266-67-4
M. Wt: 341.81
InChI Key: DYSQGTTXFNZLDT-UHFFFAOYSA-N
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Description

“1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea” typically involves multiple steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the 2-chloropropanoyl group: This step involves the acylation of the piperidine ring with 2-chloropropanoyl chloride under basic conditions.

    Attachment of the 4-fluorophenyl group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the 2-chloropropanoyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Ketones or carboxylic acids.

    Reduction products: Alcohols or amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

“1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea” may have applications in:

    Medicinal chemistry: As a potential pharmaceutical agent for treating various diseases.

    Biological research: Studying its effects on biological systems and potential as a drug candidate.

    Industrial chemistry: As an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropropanoyl)-3-(4-fluorophenyl)urea
  • 1-(2-Chloropropanoyl)piperidine
  • 3-(4-Fluorophenyl)urea

Uniqueness

“1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea” is unique due to the combination of the piperidine ring, the 2-chloropropanoyl group, and the 4-fluorophenyl group, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

1-[[1-(2-chloropropanoyl)piperidin-3-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3O2/c1-11(17)15(22)21-8-2-3-12(10-21)9-19-16(23)20-14-6-4-13(18)5-7-14/h4-7,11-12H,2-3,8-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSQGTTXFNZLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CNC(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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